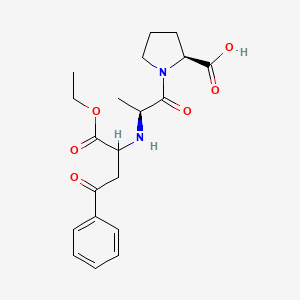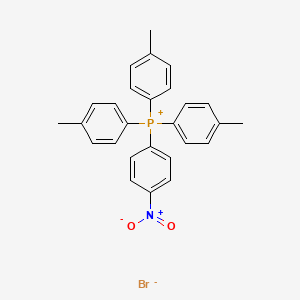
8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid is an organic compound characterized by its unique structure, which includes a benzyloxy group attached to an octenoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzyloxy group onto a suitable octenoic acid derivative. This can be achieved through a series of reactions including:
Alkylation: Using a strong base such as sodium hydride (NaH) to deprotonate the benzyloxy group, followed by reaction with an alkyl halide.
Hydrogenation: Catalytic hydrogenation to reduce any double bonds present in the intermediate compounds.
Oxidation: Using oxidizing agents like potassium permanganate (KMnO4) to introduce the carboxylic acid functionality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the aforementioned reactions are carried out under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The benzyloxy group can undergo oxidation to form benzoic acid derivatives.
Reduction: The double bond in the octenoic acid backbone can be reduced using hydrogenation techniques.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution Reagents: Alkyl halides, sodium hydride (NaH).
Major Products:
Oxidation Products: Benzoic acid derivatives.
Reduction Products: Saturated octanoic acid derivatives.
Substitution Products: Various substituted benzyloxy derivatives.
Wissenschaftliche Forschungsanwendungen
8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, potentially leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Benzoic Acid Derivatives: Compounds like 3-benzyloxybenzoic acid share structural similarities and are used in similar applications.
Octenoic Acid Derivatives: Compounds with similar octenoic acid backbones but different substituents.
Uniqueness: 8-(Benzyloxy)-7,7-dimethyloct-5-enoic acid is unique due to the combination of the benzyloxy group and the octenoic acid backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
89559-97-7 |
|---|---|
Molekularformel |
C17H24O3 |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
7,7-dimethyl-8-phenylmethoxyoct-5-enoic acid |
InChI |
InChI=1S/C17H24O3/c1-17(2,12-8-4-7-11-16(18)19)14-20-13-15-9-5-3-6-10-15/h3,5-6,8-10,12H,4,7,11,13-14H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
NDMHITBYFWLPKO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(COCC1=CC=CC=C1)C=CCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)


![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)
![2-[3-(Chloromethyl)azepan-1-yl]ethan-1-ol](/img/structure/B14381056.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
![1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)](/img/structure/B14381073.png)





![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)
